molecular formula C25H22FNO2 B11273071 5-(3-fluorophenyl)-3-hydroxy-1-(4-methylbenzyl)-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3-fluorophenyl)-3-hydroxy-1-(4-methylbenzyl)-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11273071
M. Wt: 387.4 g/mol
InChI Key: GVVPNQLHHPXMFK-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes fluorophenyl, hydroxy, and methylphenyl groups

Preparation Methods

The synthesis of 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the fluorophenyl, hydroxy, and methylphenyl groups through various chemical reactions. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The fluorophenyl group can be reduced to a phenyl group.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3-Fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar compounds to 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one include other pyrrol-2-one derivatives with different substituents These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C25H22FNO2

Molecular Weight

387.4 g/mol

IUPAC Name

2-(3-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-2H-pyrrol-5-one

InChI

InChI=1S/C25H22FNO2/c1-16-6-10-18(11-7-16)15-27-23(20-4-3-5-21(26)14-20)22(24(28)25(27)29)19-12-8-17(2)9-13-19/h3-14,23,28H,15H2,1-2H3

InChI Key

GVVPNQLHHPXMFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=C(C=C3)C)C4=CC(=CC=C4)F

Origin of Product

United States

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